molecular formula C5H5BrS2 B8758644 2-bromo-3-(methylthio)thiophene CAS No. 94781-39-2

2-bromo-3-(methylthio)thiophene

Cat. No.: B8758644
CAS No.: 94781-39-2
M. Wt: 209.1 g/mol
InChI Key: KVNUPCKTMYKQBW-UHFFFAOYSA-N
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Description

2-Bromo-3-(methylthio)thiophene is an organic compound with the molecular formula C5H5BrS2. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is characterized by the presence of a bromine atom at the second position and a methylthio group at the third position of the thiophene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-(methylthio)thiophene can be synthesized through the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide. The reaction typically involves dissolving 3-methylthiophene in glacial acetic acid and acetic anhydride, followed by the addition of N-bromosuccinimide. The mixture is stirred, and the reaction proceeds with a slight exotherm to around 44°C. After completion, the reaction mixture is poured onto ice, neutralized with sodium bisulfite, and extracted with ether. The ether layer is washed with water and concentrated to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions, with additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(methylthio)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with the bromine atom replaced by the nucleophile.

    Oxidation Reactions: Sulfoxides or sulfones.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Bromo-3-(methylthio)thiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Bromo-3-(methylthio)thiophene can be compared with other thiophene derivatives, such as:

Uniqueness: The presence of both a bromine atom and a methylthio group in this compound makes it a versatile intermediate for various chemical transformations. Its unique structure allows it to participate in a wide range of reactions, making it valuable in organic synthesis and material science .

Properties

CAS No.

94781-39-2

Molecular Formula

C5H5BrS2

Molecular Weight

209.1 g/mol

IUPAC Name

2-bromo-3-methylsulfanylthiophene

InChI

InChI=1S/C5H5BrS2/c1-7-4-2-3-8-5(4)6/h2-3H,1H3

InChI Key

KVNUPCKTMYKQBW-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(SC=C1)Br

Origin of Product

United States

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